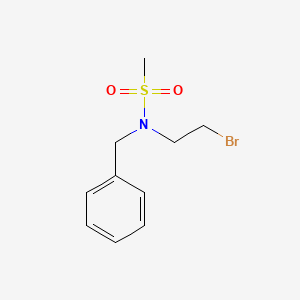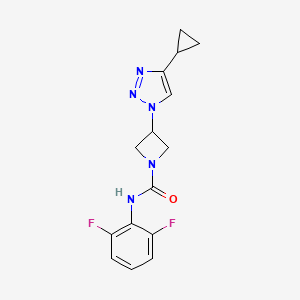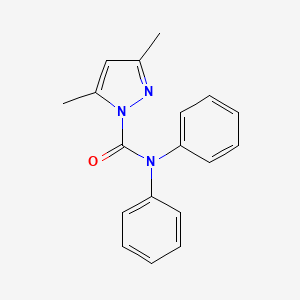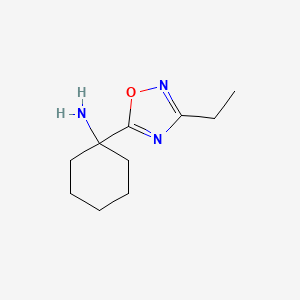
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine: is an organic compound featuring a five-membered heterocyclic ring known as oxadiazole. This compound is characterized by the presence of two nitrogen atoms, one oxygen atom, and two carbon atoms in the oxadiazole ring, along with a cyclohexylamine moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, the compound is used in the development of high-energy materials and as a component in specialty chemicals .
Mecanismo De Acción
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold, like [1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine, have been reported to exhibit anti-infective properties . They are known to interact with various targets, including bacterial and viral proteins, to exert their effects .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the function of the target . The specific interactions and resulting changes caused by [1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine remain to be elucidated.
Biochemical Pathways
Given its structural similarity to other 1,2,4-oxadiazoles, it may affect pathways related to the function of its targets, potentially leading to downstream effects such as the inhibition of bacterial or viral replication .
Result of Action
Based on the known anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the function of its targets, leading to a decrease in the replication of bacteria or viruses.
Métodos De Preparación
One common method for synthesizing oxadiazoles is through the reaction of carboxylic acids with amidoximes under dehydrative conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.
Reduction: Reduction reactions may target the nitrogen atoms within the oxadiazole ring.
Substitution: Substitution reactions can occur at various positions on the oxadiazole ring or the cyclohexylamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
- Oxidation and reduction reactions typically yield modified oxadiazole derivatives.
- Substitution reactions can produce a variety of substituted oxadiazole and cyclohexylamine derivatives .
Comparación Con Compuestos Similares
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.
1,2,3-Oxadiazole: Less common but still relevant in certain applications.
Uniqueness:
- The presence of the cyclohexylamine moiety in 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine provides unique steric and electronic properties, making it distinct from other oxadiazole derivatives. This uniqueness can be leveraged in the design of novel compounds with specific biological activities .
Propiedades
IUPAC Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-8-12-9(14-13-8)10(11)6-4-3-5-7-10/h2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTAQHPPLIJNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2(CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2716525.png)
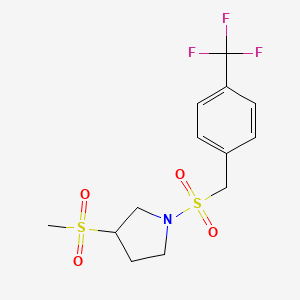
![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
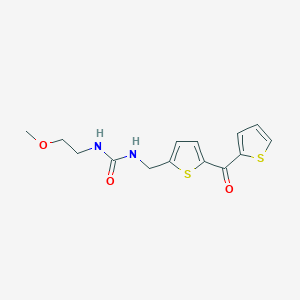

![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)
![(2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide](/img/structure/B2716535.png)
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)
